5-Chloro-1-(4-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
“5-Chloro-1-(4-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde” is a complex organic compound. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For example, a related compound, “5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole”, was synthesized via a two-step reaction. The first step involved the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation. The second step involved the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains a total of 29 bonds, including 17 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 Pyrazole .Scientific Research Applications
Synthesis and Crystal Structure
- The compound has been synthesized through reactions involving chalcones and hydrazine hydrate, forming structures characterized by X-ray single crystal determination. The dihedral angles between the pyrazole and fluoro-substituted rings indicate noteworthy molecular geometry (Loh et al., 2013).
Molecular and Crystallographic Analysis
- X-ray diffraction methods have been used to determine the crystal structure of similar pyrazole derivatives. The molecular orientations and crystallographic parameters provide insights into the structural properties of these compounds (Xu & Shi, 2011).
Chemical Reactivity and Applications
- The compound has been used in various chemical reactions, such as Sonogashira-type reactions and cyclocondensation, to produce pyrazolo[4,3-c]pyridines and other derivatives. These reactions demonstrate its potential as a versatile intermediate in organic synthesis (Vilkauskaitė, Šačkus & Holzer, 2011).
Spectroscopic and Molecular Docking Studies
- Spectroscopic analysis and molecular docking studies have been conducted on this compound, revealing information about its molecular structure, vibrational frequencies, and potential pharmaceutical applications due to its binding affinities (Mary et al., 2015).
Antimicrobial Activity
- Certain pyrazole derivatives, including similar compounds, have been synthesized and evaluated for their antimicrobial activity. These studies indicate the potential biomedical applications of such compounds in combating microbial infections (Mistry, Desai & Desai, 2016).
Mechanism of Action
Target of Action
It’s known that many indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making indole derivatives valuable for developing new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected would depend on the particular targets of the compound.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it’s likely that the compound could have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
5-chloro-1-(4-fluorophenyl)-3-propylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O/c1-2-3-12-11(8-18)13(14)17(16-12)10-6-4-9(15)5-7-10/h4-8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVHJLVXBQGJPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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